Di-sec-butyl peroxydicarbonate

Organic peroxide initiator thermal decomposition kinetics half‑life comparison

Di‑sec‑butyl peroxydicarbonate (DSBPC; Init. SBP; Luperox® belongs to the dialkyl peroxydicarbonate class of organic peroxide free‑radical initiators.

Molecular Formula C10H18O6
Molecular Weight 234.25 g/mol
CAS No. 19910-65-7
Cat. No. B013046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-sec-butyl peroxydicarbonate
CAS19910-65-7
Molecular FormulaC10H18O6
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESCCC(C)OC(=O)OOC(=O)OC(C)CC
InChIInChI=1S/C10H18O6/c1-5-7(3)13-9(11)15-16-10(12)14-8(4)6-2/h7-8H,5-6H2,1-4H3
InChIKeyNSGQRLUGQNBHLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Di-sec-butyl Peroxydicarbonate (CAS 19910-65-7): A Low-Temperature, High-Efficiency Peroxydicarbonate Initiator for Technical Procurement


Di‑sec‑butyl peroxydicarbonate (DSBPC; Init. SBP; Luperox® 225) belongs to the dialkyl peroxydicarbonate class of organic peroxide free‑radical initiators . It is characterized by a 10‑h half‑life temperature of 47–49 °C (chlorobenzene) [1], a self‑accelerating decomposition temperature (SADT) of 0 °C for the pure compound , and an effective polymerization temperature range of 40–65 °C for vinyl chloride suspension processes [2]. Industrially, it is mainly applied in the manufacture of low‑density polyethylene (LDPE), poly(vinyl chloride) (PVC), and allyl‑carbonate optical polymers.

Why Generic Substitution of Di‑sec‑butyl Peroxydicarbonate in Radical Polymerization Formulations Carries Performance and Safety Risk


Within the dialkyl peroxydicarbonate family, effective polymerization temperatures and SADT values differ substantially depending on the ester alkyl group architecture [1]. For example, di‑n‑butyl peroxydicarbonate exhibits a 10‑h half‑life at 49 °C and an SADT of 5 °C , whereas the sec‑butyl isomer offers a lower SADT (0 °C) and comparable half‑life temperature, demanding different cold‑chain logistics . Even among initiators with similar half‑life profiles, the resulting polymer properties diverge: peroxydicarbonates such as Luperox® 225 produce PVC that requires specific short‑stopper formulations to mitigate early discoloration, whereas peroxyesters yield inherently better initial color . These differences in decomposition kinetics, thermal hazard profile, and end‑polymer quality demonstrate that in‑class peroxydicarbonates are not mutually interchangeable without re‑optimizing process parameters and final product specifications.

Quantitative Comparative Evidence for Differentiated Selection of Di‑sec‑butyl Peroxydicarbonate


Half‑Life Temperature Benchmarking Against Commercial Peroxydicarbonates and Diacyl Peroxides

Di‑sec‑butyl peroxydicarbonate (DSBPC) displays a 1‑h half‑life at 63 °C and a 10‑h half‑life at 47 °C (chlorobenzene) [1], placing its thermal decomposition profile between that of the faster‑decomposing diisopropyl peroxydicarbonate (1‑h half‑life at 64 °C, 10‑h at 48 °C) [2] and the slightly more thermally stable di‑n‑butyl peroxydicarbonate (1‑h half‑life at 65 °C, 10‑h at 49 °C) [3]. In contrast, the widely used diacyl peroxide lauroyl peroxide requires substantially higher temperatures to achieve comparable radical flux (1‑h half‑life at 79 °C, 10‑h at 61 °C) [4].

Organic peroxide initiator thermal decomposition kinetics half‑life comparison

Self‑Accelerating Decomposition Temperature (SADT) and Cold‑Chain Safety Classification

The pure DSBPC compound exhibits a reported SADT of 0 °C , which is 47 °C lower than that of diisopropyl peroxydicarbonate (SADT 47 °C) [1] and 20 °C lower than that of the peroxyester tert‑butyl peroxypivalate (SADT 20 °C) [2]. Consequently, DSBPC requires a control temperature of −20 °C during transport [3], compared to the substantially milder cold‑chain requirements for diisopropyl peroxydicarbonate.

Organic peroxide safety SADT transport classification

Comparative Initiator Efficiency in Vinyl Chloride Copolymerization

In a systematic study of in‑situ‑formed initiators for vinyl chloride–propylene copolymerization, peroxydicarbonates outperformed acyl peroxycarbonates, diacyl peroxides, and peroxy esters. Among the peroxydicarbonates, diethyl, diisopropyl, and di‑sec‑butyl peroxydicarbonate were identified as the most efficient initiators, all exceeding the efficiency of lauroyl peroxide [1].

PVC polymerization initiator efficiency peroxydicarbonate comparison

Polymerization Kinetic Order and Molecular‑Weight Control in Allyl Carbonate Systems

In the free‑radical polymerization of diethylene glycol bis(allyl carbonate) (CR‑39 monomer), DSBPC displays a kinetic order with respect to initiator concentration of 0.79, over the concentration range 0.018–0.22 M at 35–65 °C [1]. This value is below the theoretical order of 1.0 for pure thermal initiation, indicating that primary radical termination events are non‑negligible in this system. No equivalent kinetic order data are available in the same study for other peroxydicarbonates, but the deviation from unity serves as a quantitative benchmark for process modeling.

allyl monomer polymerization kinetic order optical polymer initiator

PVC Resin Early‑Color Performance Relative to Peroxyester Initiators

Arkema’s PVC initiator selection guide states that peroxyesters Luperox® 10 and Luperox® 546 give better color compared to peroxydicarbonates Luperox® 223 and Luperox® 225 (DSBPC) . Additionally, U.S. Patent 6,340,729 notes that di(sec‑butyl)peroxydicarbonate (Luperox® 225) is an inexpensive initiator that works well but produces PVC with poor color, a deficiency that can be partially mitigated by the use of N‑substituted hydroxylamine short‑stoppers [1].

PVC thermal stability early color initiator selection

LDPE Process Versatility: Dual Tubular and Autoclave Reactor Compatibility

According to the Nouryon product datasheet, Trigonox® SBPS (DSBPC) is specified for LDPE production in both tubular and autoclave processes, typically used in combination with other peroxides to ensure a broad reactivity range . This dual‑reactor compatibility is not universally claimed for all peroxydicarbonates; for example, the Pergan datasheet for di‑n‑butyl peroxydicarbonate (PEROXAN NBC‑50) similarly specifies both reactor types , but the lower SADT of DSBPC may impose more stringent handling constraints.

LDPE production tubular reactor autoclave reactor initiator versatility

Evidence‑Based Industrial Application Scenarios for Di‑sec‑butyl Peroxydicarbonate Procurement


Suspension PVC Production Requiring Low‑Temperature Initiation (40–65 °C)

DSBPC is suited for vinyl chloride suspension polymerization in the 40–65 °C temperature window [1], delivering initiator efficiency comparable to diethyl and diisopropyl peroxydicarbonates and exceeding that of lauroyl peroxide [2]. Procurement teams should note that PVC resins produced using DSBPC may exhibit elevated early color, which can be managed through the selection of appropriate short‑stopper additives as described in U.S. Patent 6,340,729 [3].

LDPE High‑Pressure Polymerization Across Tubular and Autoclave Reactor Platforms

DSBPC is validated for both tubular and autoclave LDPE processes at temperatures of 120–170 °C, typically in combination with other peroxides to broaden the reactivity profile . The low SADT (0 °C) mandates a −20 °C storage and transport cold chain [4], which must be factored into logistics planning when comparing against alternative peroxydicarbonates with higher SADT values.

CR‑39 Optical Monomer Polymerization with Predictable Kinetic Control

In the bulk polymerization of diethylene glycol bis(allyl carbonate) for ophthalmic lens production, DSBPC provides a well‑characterized kinetic order of 0.79 with respect to initiator concentration [5]. This enables formulators to accurately predict polymerization rates and final molecular weight for optical‑grade polycarbonate materials at temperatures of 35–65 °C.

Methanol‑Free Emulsion Formulations for Enhanced HSE Profile in PVC Production

Recent patent literature describes methanol‑free and ethanol‑free DSBPC emulsion compositions suitable for vinyl chloride (co)polymerization, offering improved health, safety, and environmental (HSE) profiles compared to conventional solvent‑based peroxide deliveries [6]. Procurement specifications emphasizing reduced volatile organic compound (VOC) emissions and safer handling should prioritize these emulsion grades.

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